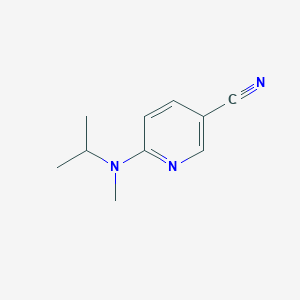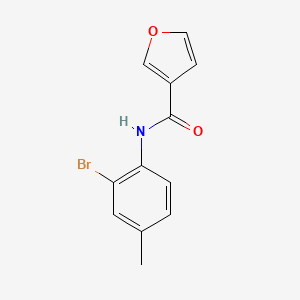
6-(Isopropyl(methyl)amino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Isopropyl(methyl)amino)nicotinonitrile, commonly known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential as a diagnostic tool for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of IMPY involves its binding to beta-amyloid plaques in the brain. Beta-amyloid is a protein that accumulates in the brains of Alzheimer's patients, leading to the formation of plaques. IMPY binds specifically to beta-amyloid, allowing for its detection and visualization using PET imaging.
Biochemical and Physiological Effects:
IMPY has been shown to have minimal toxicity in vitro and in vivo studies. It does not affect cell viability or induce apoptosis at concentrations used for imaging. In addition, IMPY has been shown to cross the blood-brain barrier, allowing for its use in imaging of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IMPY is its high affinity and specificity for beta-amyloid plaques, allowing for sensitive detection and monitoring of Alzheimer's disease. However, IMPY has some limitations for lab experiments, including its short half-life and the need for specialized PET imaging equipment.
Zukünftige Richtungen
There are several potential future directions for research on IMPY. One area of focus is the development of new methods for synthesizing IMPY with improved yields and reproducibility. Another direction is the investigation of IMPY as a therapeutic agent for Alzheimer's disease and other neurological disorders. Additionally, there is a need for further research on the use of IMPY in PET imaging for early detection and monitoring of Alzheimer's disease.
Synthesemethoden
IMPY can be synthesized through a multistep process starting from 6-chloronicotinic acid. The first step involves the conversion of 6-chloronicotinic acid to 6-chloronicotinonitrile using thionyl chloride. The resulting compound is then reacted with isopropylamine and methylamine to obtain IMPY. This synthesis method has been optimized to achieve high yields of pure IMPY with good reproducibility.
Wissenschaftliche Forschungsanwendungen
IMPY has been extensively studied for its potential as a diagnostic tool for Alzheimer's disease. It binds to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This binding can be visualized using positron emission tomography (PET) imaging, allowing for early detection and monitoring of the disease. IMPY has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as well as other neurological disorders.
Eigenschaften
IUPAC Name |
6-[methyl(propan-2-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(2)13(3)10-5-4-9(6-11)7-12-10/h4-5,7-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBHSLXHXODAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)

![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)

